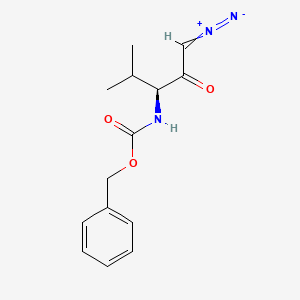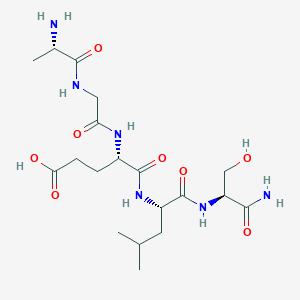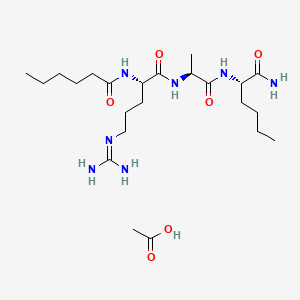
N-alpha-Benzyloxycarbonyl-L-valinyl-diazomethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-alpha-Benzyloxycarbonyl-L-valinyl-diazomethane is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a diazo group, which is known for its reactivity and versatility in organic synthesis. The compound’s structure includes an isopropyl group, a diazoacetonyl moiety, and a benzyl ester, making it a valuable intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-Benzyloxycarbonyl-L-valinyl-diazomethane typically involves the reaction of benzyl chloroformate with an appropriate diazo compound under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purities. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-alpha-Benzyloxycarbonyl-L-valinyl-diazomethane undergoes various types of chemical reactions, including:
Oxidation: The diazo group can be oxidized to form a variety of products depending on the oxidizing agent used.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The diazo group can be substituted with other nucleophiles to form new compounds
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols. Substitution reactions can produce a wide range of derivatives depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
N-alpha-Benzyloxycarbonyl-L-valinyl-diazomethane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N-alpha-Benzyloxycarbonyl-L-valinyl-diazomethane involves the reactivity of the diazo group. The diazo group can undergo various transformations, including insertion into C-H bonds, cycloaddition reactions, and formation of carbenes. These reactions can lead to the formation of new bonds and the generation of reactive intermediates that can interact with biological targets. The specific molecular targets and pathways involved depend on the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl carbamate: A simpler carbamate with similar reactivity but lacking the diazo group.
Methyl carbamate: Another carbamate with a methyl group instead of a benzyl group.
Ethyl carbamate: Similar to methyl carbamate but with an ethyl group
Uniqueness
N-alpha-Benzyloxycarbonyl-L-valinyl-diazomethane is unique due to the presence of the diazo group, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the synthesis of complex molecules and a useful tool in various scientific research applications .
Eigenschaften
IUPAC Name |
benzyl N-[(3S)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-10(2)13(12(18)8-16-15)17-14(19)20-9-11-6-4-3-5-7-11/h3-8,10,13H,9H2,1-2H3,(H,17,19)/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIBDMUKFRCROU-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2-[[2-[[2-[(2-aminobenzoyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B612777.png)



![[Nle11]-SUBSTANCE P](/img/structure/B612786.png)
![[Asp371]-Tyrosinase (369-377), human](/img/structure/B612788.png)





